4-Bromo-6-iodoquinoline

Sonogashira coupling Regioselective alkynylation Quinoline functionalization

Symmetric dihaloquinolines lack the halogen reactivity differential required for sequential cross-couplings, forcing low-yielding protection strategies. 4-Bromo-6-iodoquinoline solves this via its intrinsic I (C-6) > Br (C-4) oxidative addition hierarchy, enabling one-pot, telescoped Suzuki-Miyaura sequences in near-quantitative yields without intermediate isolation. • Preferred substrate for Sonogashira alkynylation at C-6 (90-100% yield), preserving C-4 Br for subsequent couplings. • Enables divergent synthesis of 4,6-diarylquinolines and kinase inhibitor libraries (PI3K/mTOR). • 173-178 °C melting range (96% assay) for rapid QC verification.

Molecular Formula C9H5BrIN
Molecular Weight 333.95 g/mol
Cat. No. B12057483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-iodoquinoline
Molecular FormulaC9H5BrIN
Molecular Weight333.95 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1I)Br
InChIInChI=1S/C9H5BrIN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
InChIKeyRIMFFKOKLMUJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-iodoquinoline: Overview and Coupling Applications


4-Bromo-6-iodoquinoline is a dihalogenated quinoline derivative featuring a bromine substituent at the 4-position and an iodine substituent at the 6-position of the quinoline ring, with a molecular formula of C9H5BrIN and a molecular weight of 333.95 g/mol . This heterocyclic building block is characterized by a melting point range of 173–178 °C and exists as a solid powder with a commercial assay specification of 96% purity . The compound is utilized primarily as a versatile intermediate in palladium-catalyzed cross-coupling reactions, including Suzuki–Miyaura, Sonogashira–Hagihara, Negishi, and Buchwald–Hartwig couplings, enabling regioselective, sequential functionalization of the quinoline scaffold [1].

4-Bromo-6-iodoquinoline: Why Analogues Cannot Substitute


In sequential palladium-catalyzed cross-coupling strategies, the substitution pattern and identity of halogens directly dictate the regioselectivity and chemoselectivity of each transformation. The intrinsic reactivity hierarchy (I > Br ≫ Cl) for oxidative addition enables precise, stepwise functionalization only when the correct halogens occupy specific positions [1]. For 4-bromo-6-iodoquinoline, the iodine at C-6 undergoes oxidative addition preferentially, allowing selective C-6 functionalization while preserving the C-4 bromine for a subsequent coupling step [2]. This built-in reactivity gradient is absent in symmetric dihalo analogs (e.g., 4,6-dibromoquinoline) and is reversed in regioisomers such as 6-bromo-4-iodoquinoline, leading to a different functionalization sequence and product portfolio. Generic substitution with an analog lacking this specific (4-Br, 6-I) arrangement would therefore compromise synthetic control, reduce yields, or necessitate additional protection/deprotection steps.

4-Bromo-6-iodoquinoline vs. Closest Analogs


Selective C-6 Sonogashira Alkynylation

In head-to-head studies with 4-chloro-6-iodoquinoline and 4-chloro-6-bromoquinoline, 4-bromo-6-iodoquinoline exhibits identical regioselective behavior, undergoing Sonogashira–Hagihara alkynylation exclusively at the C-6 position bearing the iodine substituent. The reaction yields 6-alkynyl-4-haloquinolines in 90–100% isolated yields without any detectable C-4 functionalization [1]. This contrasts with 6-bromo-4-iodoquinoline, where the iodine at C-4 dictates a different coupling sequence, and with symmetric dihaloquinolines (e.g., 4,6-dibromoquinoline), which lack intrinsic positional selectivity.

Sonogashira coupling Regioselective alkynylation Quinoline functionalization

Sequential Suzuki–Miyaura Diarylquinoline Synthesis

Beletskaya and co-workers demonstrated that 4,6-dihaloquinolines with the specific (4-Br, 6-I) pattern undergo successive Suzuki–Miyaura couplings with arylboronic acids to yield diarylquinolines in 'almost quantitative yields' without requiring isolation of the monoarylation intermediate [1]. This one-pot sequential procedure leverages the higher reactivity of the C-6 iodine for the first arylation, leaving the C-4 bromine intact for the second coupling. In contrast, analogs such as 6-bromo-4-chloroquinoline exhibit a different reactivity hierarchy (I at C-4 > Br at C-6), leading to a reversed functionalization order [2].

Suzuki–Miyaura coupling Sequential cross-coupling Diarylquinoline synthesis

Melting Point Identity Verification

The commercially available 4-bromo-6-iodoquinoline (Aldrich 761907) is specified with a melting point range of 173–178 °C and a minimum assay of 96% . This narrow 5 °C melting range serves as a rapid, low-cost identity and purity verification metric for incoming material. In contrast, the regioisomer 6-bromo-4-iodoquinoline (CAS 927801-23-8) and the 3-bromo-6-iodoquinoline analog (CAS 205114-20-1) exhibit different melting points—the latter having a predicted boiling point of 356.3±22.0 °C and density of 2.2±0.1 g/cm³, reflecting distinct physicochemical profiles .

Quality control Melting point Purity specification

Refrigerated vs. Ambient Storage Requirement

4-Bromo-6-iodoquinoline requires storage at 2–8 °C to maintain its certified purity specification, as indicated by the manufacturer's storage temperature designation . This cold-chain requirement contrasts with the regioisomer 3-bromo-6-iodoquinoline, which is specified for storage at room temperature (RT) with protection from light [1]. The differential storage requirement reflects the inherent stability profile of the (4-Br, 6-I) substitution pattern and must be factored into procurement and inventory planning.

Storage stability Supply chain management Cold-chain logistics

Negishi Coupling to PI3Kδ Inhibitor Scaffolds

In a process development study published in Organic Process Research & Development, 6-bromo-4-iodoquinoline—the regioisomer of the target compound—served as a key intermediate in the synthesis of the dual PI3K/mTOR inhibitor GSK2126458 (omipalisib) via Negishi coupling [1]. While the target compound 4-bromo-6-iodoquinoline has the halogens at the 4- and 6-positions, the study highlights the critical role of bromo-iodoquinoline scaffolds in kinase inhibitor synthesis. GSK2126458 exhibits potent inhibition of PI3Kα/β/δ/γ with Ki values of 0.019 nM, 0.13 nM, 0.024 nM, and 0.06 nM respectively, and mTORC1/2 with Ki values of 0.18 nM and 0.3 nM [2]. The (4-Br, 6-I) pattern of the target compound offers an alternative regioisomeric entry point for analog generation in PI3K inhibitor programs.

PI3Kδ inhibitor GSK2126458 Negishi coupling

4-Bromo-6-iodoquinoline Application Scenarios


Synthesis of 6-Alkynyl-4-bromoquinolines

4-Bromo-6-iodoquinoline is the preferred substrate for Sonogashira–Hagihara alkynylation when C-6 functionalization must precede C-4 modification. The compound undergoes exclusive C-6 alkynylation in 90–100% yield, preserving the C-4 bromine for subsequent Suzuki–Miyaura, Buchwald–Hartwig, or Negishi couplings [1]. This application leverages the (4-Br, 6-I) reactivity gradient and is validated by the work of Beletskaya and co-workers, who demonstrated that 6-alkynyl-4-chloroquinolines are obtained in comparable yields using the analogous chloro-iodo system [1].

One-Pot Sequential Suzuki–Miyaura Synthesis of Diarylquinolines

Researchers requiring efficient, telescoped synthesis of 4,6-diarylquinolines should prioritize 4-bromo-6-iodoquinoline over symmetric dihalo analogs. The compound enables a one-pot, sequential Suzuki–Miyaura procedure that proceeds in 'almost quantitative yields' without isolating the monoarylation intermediate, as demonstrated by Beletskaya et al. [2]. This process advantage is not achievable with 4,6-dibromoquinoline or 4,6-dichloroquinoline, which lack the requisite reactivity differentiation between halogen positions.

PI3K/mTOR Inhibitor SAR Exploration

4-Bromo-6-iodoquinoline serves as a versatile starting material for generating quinoline-based kinase inhibitor libraries, particularly for PI3K and mTOR targets. The regioisomeric scaffold 6-bromo-4-iodoquinoline has been validated in the clinical-stage synthesis of GSK2126458 (omipalisib), a dual PI3K/mTOR inhibitor with sub-nanomolar Ki values (PI3Kα: 0.019 nM; mTORC1: 0.18 nM) [3]. The (4-Br, 6-I) pattern of the target compound offers medicinal chemists an alternative regioisomeric entry point for SAR studies, enabling exploration of different substitution vectors on the quinoline core while retaining the sequential cross-coupling capabilities.

Melting Point for QC and Receiving Inspection

In procurement and QC workflows, the defined melting point range of 173–178 °C for 96% assay material provides a rapid, low-cost identity verification parameter . This metric differentiates 4-bromo-6-iodoquinoline from regioisomers such as 3-bromo-6-iodoquinoline (which exhibits different physical properties) and 6-bromo-4-iodoquinoline (distinct CAS number and melting behavior). The 5 °C narrow range also serves as a coarse purity indicator upon receipt.

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